molecular formula C8H10BrNO2 B159926 Indoline-5,6-diol hydrobromide CAS No. 138937-28-7

Indoline-5,6-diol hydrobromide

Cat. No. B159926
M. Wt: 232.07 g/mol
InChI Key: TXMQOPNBBITFNX-UHFFFAOYSA-N
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Description

Indoline-5,6-diol hydrobromide is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6 . It is commonly used in the cosmetic industry for hair dye .


Molecular Structure Analysis

The molecular formula of Indoline-5,6-diol hydrobromide is C8H10BrNO2 . Its average mass is 232.074 Da and its monoisotopic mass is 230.989487 Da .


Physical And Chemical Properties Analysis

Indoline-5,6-diol hydrobromide has a molecular weight of 232.07 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 230.98949 g/mol and its monoisotopic mass is 230.98949 g/mol .

Scientific Research Applications

1. Treatment of Ischemic Stroke

  • Summary of Application : Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
  • Methods of Application : In the antioxidant assay, all compounds were tested for their protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some compounds significantly elevated the cell survival rate .
  • Results or Outcomes : Among the tested compounds, 7i, 7j, and 7r exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . At the concentrations of 0.1, 1, and 10 μM, these compounds dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

2. Development of Pharmaceuticals

  • Summary of Application : Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
  • Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
  • Results or Outcomes : As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

3. Anti-cancer Drugs

  • Summary of Application : Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery . These drugs have shown significant anti-tumor activity .
  • Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor .

4. Antibacterial Drugs

  • Summary of Application : Indoline-related alkaloids have been fully developed as antibiotics . These drugs have shown significant anti-bacterial activity .
  • Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-bacterial .

5. Anti-Inflammatory and Analgesic Drugs

  • Summary of Application : Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of inflammation and pain . These drugs have shown significant anti-inflammatory and analgesic activity .
  • Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-inflammatory and have been used as analgesics .

6. Cardiovascular Drugs

  • Summary of Application : Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of cardiovascular diseases . These drugs have shown significant activity in treating cardiovascular diseases .
  • Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as to treat cardiovascular diseases .

Safety And Hazards

When handling Indoline-5,6-diol hydrobromide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQOPNBBITFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021295
Record name 5,6-Dihydroxyindoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5,6-diol hydrobromide

CAS RN

138937-28-7
Record name 5,6-Dihydroxyindoline hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138937-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxyindoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

97.8 g of 5,6-dimethoxyindoline are dissolved in 400 ml of 47% hydrobromic acid and the solution is refluxed for four hours. The hydrobromic acid is evaporated under reduced pressure and the residue is taken up in 0.5 l of ethanol and treated with active charcoal under ethanol reflux for 30 minutes and the mixture is then filtered through celite. A volume of ethyl ether is then added progressively to the cooled filtrate. 94.8 g of 5,6-dihydroxyindoline hydrobromide are obtained.
Quantity
97.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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